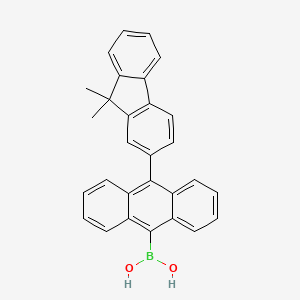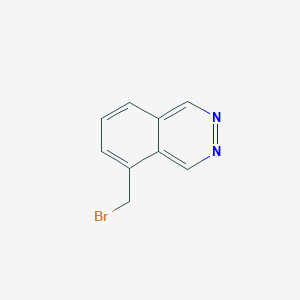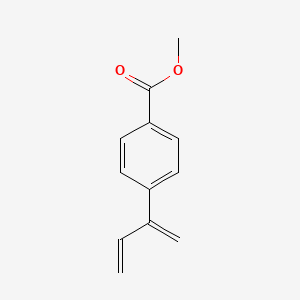
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a benzoic acid moiety and a methylene-propenyl group attached to the ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester typically involves the esterification of benzoic acid with an appropriate alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene-propenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances.
Ethyl benzoate: Similar in structure but with an ethyl group instead of a methylene-propenyl group.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester is unique due to the presence of the methylene-propenyl group, which imparts distinct chemical properties and potential biological activities compared to other benzoic acid esters.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 4-buta-1,3-dien-2-ylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-4-9(2)10-5-7-11(8-6-10)12(13)14-3/h4-8H,1-2H2,3H3 |
InChIキー |
TYIVVFAZWBYFMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




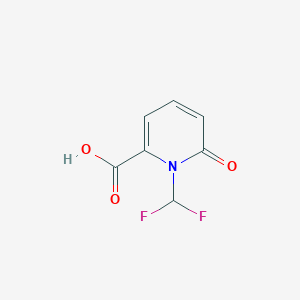
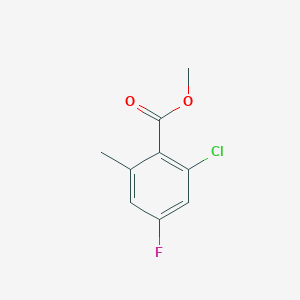
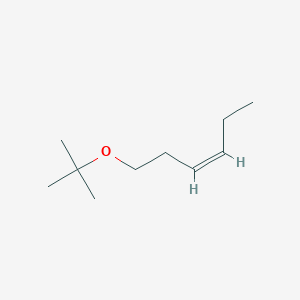
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
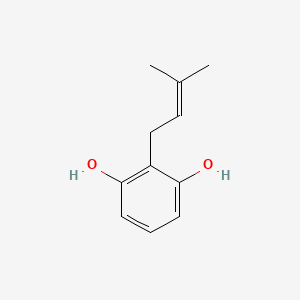
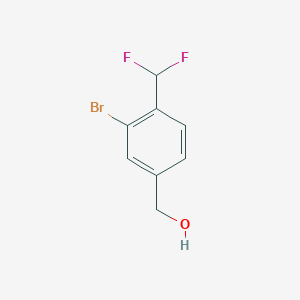

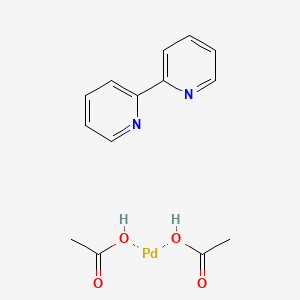
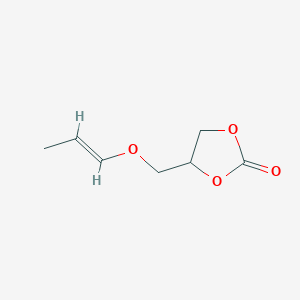
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
